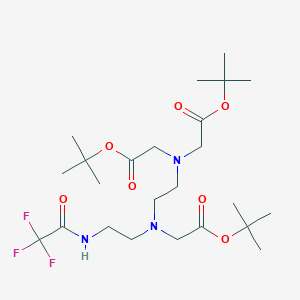

Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Diethylenetriaminetriacetic Acid Trifluoroacetamide Tri(tert-butyl Ester)” is a biochemical used for proteomics research . It has a molecular formula of C24H42F3N3O7 and a molecular weight of 541.6 .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C24H42F3N3O7 . The IUPAC name for this compound is tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate . Unfortunately, a 3D structure is not available as conformer generation is disallowed due to the compound being too flexible .Physical and Chemical Properties Analysis

This compound has a molecular weight of 541.6 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has one hydrogen bond donor and twelve hydrogen bond acceptors . The compound has a rotatable bond count of 18, indicating a high degree of molecular flexibility . Its exact mass and monoisotopic mass are both 541.29748517 g/mol . The topological polar surface area is 115 Ų, and it has a heavy atom count of 37 .Wissenschaftliche Forschungsanwendungen

Synthesis and Enzyme Inhibition

Diethylenetriaminetriacetic acid trifluoroacetamide tri(tert-butyl ester) is involved in the synthesis of oligo(gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid. These compounds are significant due to their inhibitory effect on human thymidylate synthase, an enzyme crucial for DNA synthesis. The tert-butyl group serves as a carboxyl protecting group, preventing transpeptidation and facilitating the synthesis process. The compounds exhibit increased inhibitory potency against thymidylate synthase, making them potential candidates for therapeutic applications in conditions where inhibition of DNA synthesis is desired (Pawełczak et al., 1989).

Chemoselective Deprotection and Synthesis

The compound plays a crucial role in the chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under phase transfer catalysis conditions, leading to the synthesis of tert-butyl 2-aminocarboxylates. This process is significant for the preparation of aminocarboxylates, which are useful intermediates in the synthesis of various pharmaceutical and bioactive compounds. The method provides a reliable and efficient approach to obtain these compounds with high yields, demonstrating the compound's utility in synthetic organic chemistry (Albanese et al., 1997).

MRI Contrast Agent Development

Diethylenetriaminetriacetic acid trifluoroacetamide tri(tert-butyl ester) is also instrumental in the development of magnetic resonance imaging (MRI) contrast agents. Specifically, it is used in the synthesis of gadolinium-diethylenetriaminepentaacetic acid (Gd-DTPA)-terminated poly(propylene imine) dendrimers. These dendrimers, acting as contrast agents, enhance the quality of MRI by improving the visibility of internal structures. This advancement in MRI technology could lead to more precise and detailed diagnostic imaging, aiding in the early detection and treatment of various medical conditions (Langereis et al., 2004).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl 2-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42F3N3O7/c1-21(2,3)35-17(31)14-29(11-10-28-20(34)24(25,26)27)12-13-30(15-18(32)36-22(4,5)6)16-19(33)37-23(7,8)9/h10-16H2,1-9H3,(H,28,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVPJOYSURPZDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN(CCNC(=O)C(F)(F)F)CCN(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42F3N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441289 |

Source

|

| Record name | AGN-PC-0N61Y5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180152-84-5 |

Source

|

| Record name | AGN-PC-0N61Y5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-5H-pyrido[3,4-f]pyrrolo[1,2-b][1,2,5]triazepine](/img/structure/B138989.png)

![N-[(2Z)-3-Oxo-2-butanylidene]acetamide](/img/structure/B138990.png)

![(4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxypentanoic acid ethyl ester](/img/structure/B139007.png)

![(3R,4R,4As,7R,8S,8aR)-3-hydroxy-4,7-dimethyl-8-(3-oxobutyl)-4,4a,5,6,7,8-hexahydro-3H-benzo[c][1,2]dioxine-8a-carbaldehyde](/img/structure/B139009.png)

![2-propyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B139011.png)